molecular formula C25H25N3O2 B2850080 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide CAS No. 1211743-97-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide

Cat. No. B2850080
CAS RN: 1211743-97-3
M. Wt: 399.494
InChI Key: CALAMPKKVDXUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide, also known as BQ-123, is a synthetic peptide that has been extensively studied for its therapeutic potential in various diseases. BQ-123 is a selective antagonist of the endothelin-1 type A receptor (ETA), which plays a crucial role in regulating blood pressure, vascular tone, and cardiovascular homeostasis.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide is a selective antagonist of the ETA receptor, which is primarily expressed in vascular smooth muscle cells and mediates vasoconstriction and vascular remodeling. ETA receptor activation by endothelin-1 leads to the activation of various signaling pathways, including the RhoA/ROCK pathway, which promotes smooth muscle contraction and proliferation. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting vasoconstriction and vascular remodeling.
Biochemical and Physiological Effects:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to have several biochemical and physiological effects, including the following:
1. Vasodilation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide inhibits vasoconstriction by blocking the ETA receptor, leading to vasodilation and improved blood flow.
2. Anti-proliferative effects: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to inhibit smooth muscle cell proliferation and reduce neointimal formation in animal models of vascular injury.
3. Anti-inflammatory effects: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has several advantages for lab experiments, including its high selectivity for the ETA receptor, its stability, and its ease of synthesis. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide also has some limitations, including its low solubility in water and its relatively short half-life.

Future Directions

For N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide development include combination therapy, novel formulations, targeted delivery, and new indications.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The first step involves the coupling of Fmoc-protected 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to Wang resin. The resin-bound peptide is then deprotected and coupled with Fmoc-protected 4-(dimethylamino)benzoic acid. The final step involves the removal of the Fmoc groups and cleavage of the peptide from the resin using trifluoroacetic acid.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, heart failure, and renal diseases. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to improve endothelial function, reduce vascular resistance, and decrease blood pressure in animal models of hypertension. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has also been shown to reduce pulmonary artery pressure and improve cardiac function in patients with pulmonary hypertension. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to reduce proteinuria and improve renal function in animal models of renal diseases.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-27(2)22-13-10-18(11-14-22)24(29)26-21-12-15-23-20(17-21)9-6-16-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALAMPKKVDXUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.